molecular formula C5H11N5 B14003956 n,1-Diethyl-1h-tetrazol-5-amine CAS No. 89126-05-6

n,1-Diethyl-1h-tetrazol-5-amine

Cat. No.: B14003956
CAS No.: 89126-05-6
M. Wt: 141.18 g/mol
InChI Key: FHAUNRJTVABNKP-UHFFFAOYSA-N
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Description

n,1-Diethyl-1h-tetrazol-5-amine: is a chemical compound belonging to the tetrazole family. Tetrazoles are nitrogen-rich heterocycles known for their diverse applications in material and medicinal chemistry. The compound this compound is characterized by its five-membered ring structure containing four nitrogen atoms and one carbon atom. This unique structure imparts significant chemical stability and reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n,1-Diethyl-1h-tetrazol-5-amine typically involves the reaction of amines with triethyl orthoformate and sodium azide. This process is catalyzed by various agents such as Yb(OTf)3 or zinc salts. The reaction conditions are generally mild, often conducted in aqueous environments or using microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods: Industrial production of tetrazole derivatives, including this compound, often employs scalable methods such as the cyclization of azides with nitriles. This method is advantageous due to its high yield and the ability to use a wide range of substrates, including aromatic and aliphatic nitriles .

Chemical Reactions Analysis

Types of Reactions: n,1-Diethyl-1h-tetrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: n,1-Diethyl-1h-tetrazol-5-amine is used as a precursor in the synthesis of complex organic molecules. Its unique structure allows for the formation of stable metallic compounds and molecular complexes, making it valuable in coordination chemistry .

Biology: In biological research, tetrazole derivatives are explored for their potential as bioisosteres of carboxylic acids. This property makes them useful in the design of enzyme inhibitors and receptor ligands .

Medicine: Tetrazoles, including this compound, are investigated for their pharmacological activities, such as antibacterial, antifungal, and anti-inflammatory properties. They are also used in the development of new drugs targeting various biological pathways .

Industry: In the industrial sector, tetrazole derivatives are used in the production of high-energy materials, corrosion inhibitors, and as catalysts in organic synthesis .

Mechanism of Action

The mechanism of action of n,1-Diethyl-1h-tetrazol-5-amine involves its interaction with molecular targets through its nitrogen-rich tetrazole ring. This ring can stabilize negative charges by delocalization, facilitating receptor-ligand interactions. The compound’s electron-donating and electron-withdrawing properties enable it to participate in various biochemical pathways, influencing enzyme activity and cellular processes .

Comparison with Similar Compounds

  • 1H-Tetrazol-5-amine
  • 5-Amino-1H-tetrazole
  • 5-Phenyl-1H-tetrazole

Comparison: n,1-Diethyl-1h-tetrazol-5-amine is unique due to its diethyl substitution, which enhances its lipophilicity and membrane permeability compared to other tetrazole derivatives. This property makes it more effective in applications requiring cellular uptake, such as drug delivery and enzyme inhibition .

Properties

CAS No.

89126-05-6

Molecular Formula

C5H11N5

Molecular Weight

141.18 g/mol

IUPAC Name

N,1-diethyltetrazol-5-amine

InChI

InChI=1S/C5H11N5/c1-3-6-5-7-8-9-10(5)4-2/h3-4H2,1-2H3,(H,6,7,9)

InChI Key

FHAUNRJTVABNKP-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NN=NN1CC

Origin of Product

United States

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